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molecular formula C13H11N3O3S B8423436 2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide

2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide

Cat. No. B8423436
M. Wt: 289.31 g/mol
InChI Key: YEBGFFOJWZBXHS-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

2-[(Aminocarbonyl)amino]-5-bromo-3-thiophenecarboxamide (11.75 g) was stirred in 1,2-dimethoxyethane (500 ml) and saturated aqueous sodium bicarbonate solution (100 ml), and 4-formylphenyl boronic acid (10 g) was added. The flask was flushed with argon, and tetrakis-(triphenylphosphine)palladium(0) (5.1 g) was then added. The reaction was stirred at 90° C. for 2 h, then cooled and evaporated under reduced pressure. The residue was treated with dichloromethane (200 ml) and 2N sodium hydroxide solution (100 ml), and stirred for twenty minutes. The resulting solid was then isolated by filtration, and purified by trituration with ethanol (100 ml), giving the product as a pale green solid (5.75 g).
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][C:5]1[S:6][C:7](Br)=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3].C(=O)(O)[O-].[Na+].[CH:19]([C:21]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23][CH:22]=1)=[O:20]>COCCOC>[NH2:1][C:2]([NH:4][C:5]1[S:6][C:7]([C:24]2[CH:25]=[CH:26][C:21]([CH:19]=[O:20])=[CH:22][CH:23]=2)=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
11.75 g
Type
reactant
Smiles
NC(=O)NC=1SC(=CC1C(=O)N)Br
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with argon, and tetrakis-(triphenylphosphine)palladium(0) (5.1 g)
ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with dichloromethane (200 ml) and 2N sodium hydroxide solution (100 ml)
STIRRING
Type
STIRRING
Details
stirred for twenty minutes
CUSTOM
Type
CUSTOM
Details
The resulting solid was then isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified by trituration with ethanol (100 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=O)NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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